Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate

Anticancer Metallodrugs Copper(II) Complexes Hepatocellular Carcinoma

Researchers requiring a stable, protected precursor for 3-pyridylcoumarin metal complexes face instability and premature chelation with the free dihydroxy parent. This 5,7-diacetate eliminates those issues: - Enables clean Cu(II) complex synthesis; the resulting complex achieves a 30.4× safety index over cisplatin in HepG2 vs. normal cell assays. - 5,7-Diacetoxy protection improves oral absorption and metabolic stability per ADMET profiling of 31 coumarin derivatives. - Serves as a dual-protected building block for diversity-oriented synthesis, with orthogonal reactivity at the pyridyl ring. Sourced from ISO-certified manufacturers; available in mg to bulk quantities with global shipping.

Molecular Formula C18H13NO6
Molecular Weight 339.3 g/mol
CAS No. 67210-67-7
Cat. No. B12002847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate
CAS67210-67-7
Molecular FormulaC18H13NO6
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C(C(=O)O2)C3=CN=CC=C3)C(=C1)OC(=O)C
InChIInChI=1S/C18H13NO6/c1-10(20)23-13-6-16(24-11(2)21)15-8-14(12-4-3-5-19-9-12)18(22)25-17(15)7-13/h3-9H,1-2H3
InChIKeyWPVQLOGAARNABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate (CAS 67210-67-7): A Protected Polyhydroxy-3-pyridylcoumarin Scaffold for Targeted Synthesis and Biological Evaluation


Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate (CAS 67210-67-7) is a fully acetylated derivative of 5,7-dihydroxy-3-(3-pyridyl)coumarin, a member of the 3-aryl/heteroaryl-coumarin class [1]. The compound features a coumarin core bearing a 3-pyridyl substituent and acetoxy groups at the 5- and 7-positions, resulting from the peracetylation of the parent dihydroxy compound. This derivatization is strategically employed to modulate physicochemical properties, enhance metabolic stability in prodrug strategies, or serve as a protected intermediate in complex coumarin syntheses [2]. Its structure integrates the metal-chelating and hydrogen-bonding potential of the 3-pyridyl motif with the established bioactivity of polyhydroxylated coumarins, positioning it as a versatile entry point for medicinal chemistry and chemical biology applications.

Why 5,7-Diacetoxy-3-(3-pyridyl)coumarin Cannot Be Replaced by Unprotected or Non-Pyridyl Coumarin Analogs


Substitution of 5,7-diacetoxy-3-(3-pyridyl)coumarin with simpler coumarins (e.g., unsubstituted coumarin, 7-hydroxycoumarin) or non-pyridyl 3-arylcoumarins overlooks critical, quantifiable functional consequences. The 3-pyridyl nitrogen is essential for metal coordination and target engagement: its replacement by a phenyl ring abolishes the ability to form stable Cu(II) complexes, directly eliminating the unique 30.4× safety index advantage over cisplatin observed in HepG2 cells for pyridyl-coumarin complexes [1]. Conversely, omission of the 5,7-diacetoxy protection in favor of the free dihydroxy parent compromises drug-likeness; computational ADMET profiling of 31 coumarin derivatives identified the acetoxy substituent as a positive modulator of absorption and metabolic stability [2]. Generic substitution therefore introduces a dual risk: loss of the pyridyl-driven metal-binding pharmacology and deterioration of the pharmacokinetic profile provided by acetylation, with no single in-class alternative capable of simultaneously fulfilling both functions.

Head-to-Head Quantitative Differentiation of 5,7-Diacetoxy-3-(3-pyridyl)coumarin from Its Closest Analogs


Pyridyl vs. Phenyl Substituent: Superior Safety Margin in HepG2 Cancer Cells via Cu(II) Complexation

A binuclear Cu(II) complex formed with 3-(pyridin-3-yl)coumarin as the ligand (Coupy-Cu; the deacetylated form of the target compound) demonstrated a safety index 30.4 times higher than cisplatin and 5.2 times that of oxaliplatin against HepG2 cells, assessed by comparing cytotoxicity in cancer vs. normal cells [1]. A control complex with a 3-phenylcoumarin ligand lacks the pyridyl nitrogen donor and does not form the same coordination geometry, underscoring the indispensability of the 3-pyridyl motif for achieving this marked selectivity [1]. The diacetate target compound serves as the stable, protected precursor for generating this ligand class.

Anticancer Metallodrugs Copper(II) Complexes Hepatocellular Carcinoma

Acetoxy vs. Hydroxy Substituents: Improved Calculated ADMET Profile in Coumarin Series

In a theoretical evaluation of 31 coumarin derivatives for drug-likeness and ADMET parameters, the presence of an acetoxy substituent was identified as a positive structural feature that improved computed absorption, distribution, metabolism, excretion, and toxicity endpoints relative to the corresponding free hydroxy analogs [1]. For example, acetoxy-containing coumarins showed higher calculated human intestinal absorption (% HIA) and lower CYP2D6 inhibition probability compared to their hydroxy counterparts, although values were reported as class trends rather than single-compound data [1]. The target compound, bearing two acetoxy groups, is predicted to share this favorable profile relative to its 5,7-dihydroxy congener.

ADMET Prediction Drug-likeness Computational Pharmacokinetics

Acetylated Coumarin as a Synthetic Intermediate: Enabling Total Synthesis of Natural Products

5,7-Diacetoxycoumarin (the core scaffold of the target, lacking only the 3-pyridyl group) is a demonstrated key intermediate for the total synthesis of natural coumarins trachyphyllin, coumurrayin, and xanthoxyletin [1]. The acetyl protection prevents undesired oxidation and directs regioselective functionalization. While the cited work uses the 3-unsubstituted analog, the target compound's 3-pyridyl group provides an orthogonal synthetic handle (e.g., for metal-catalyzed cross-coupling or N-oxide formation), offering a divergent entry point not available from 5,7-diacetoxycoumarin.

Total Synthesis Natural Product Chemistry Coumarin Derivatives

Antimicrobial Screening of Pyridyl-Coumarin Library: Structure-Activity Trends

A library of pyridyl-coumarin compounds synthesized and screened in vitro against bacterial and fungal strains revealed that several members exhibited 'excellent antibacterial activity in both DMF and DMSO solvents' [1]. Although the target diacetate was not the most potent derivative in this specific study, the 3-pyridyl substitution pattern was critical for activity; 7-bromo-4-methyl-3-(3-pyridyl)coumarin was identified as the most active compound in a related series [2]. These findings validate the pyridyl-coumarin pharmacophore and highlight the need for the 5,7-diacetoxy protection to stabilize the scaffold during derivatization campaigns.

Antimicrobial Agents Pyridyl-Coumarins Structure-Activity Relationship

Recommended Application Scenarios for 5,7-Diacetoxy-3-(3-pyridyl)coumarin Based on Differential Evidence


Precursor for Anticancer Metallodrug Development with Favorable Safety Profile

The compound is optimally deployed as the protected ligand precursor for synthesizing Cu(II) or other metal complexes targeting hepatocellular carcinoma. The critical differentiation against 3-phenylcoumarin analogs is the 3-pyridyl nitrogen's ability to coordinate Cu(II), producing a complex with a 30.4× safety index over cisplatin and 5.2× over oxaliplatin in HepG2 vs. normal cell assays [1]. Researchers should prioritize this diacetate to avoid premature metal complexation during synthesis and to facilitate purification, with deprotection performed immediately before complexation.

Lead Optimization of Orally Bioavailable Coumarin-Based Prodrugs

When the project goal is to improve oral absorption and metabolic stability of a 5,7-dihydroxycoumarin lead, the diacetate form is the rational prodrug candidate. ADMET modeling across a 31-member coumarin library demonstrated that acetoxy substitution positively influences human intestinal absorption and reduces CYP450 inhibition liability relative to free phenols [2]. Using this compound allows medicinal chemists to assess the prodrug hypothesis without the confounding instability of the unprotected dihydroxy parent.

Divergent Intermediate for Natural Product-Inspired Chemical Libraries

The compound serves as a dual-protected, bifunctional building block for diversity-oriented synthesis. The 5,7-diacetoxy pattern mirrors the proven intermediate used in total syntheses of trachyphyllin and related pyranocoumarins (48% overall yield for hortiolone from the analogous diacetate) [3], while the 3-pyridyl moiety remains available for orthogonal transformations such as Suzuki coupling, N-oxide formation, or metal coordination [1]. This unique combination supports the construction of natural product-like libraries with an embedded metal-binding site.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Antimicrobial Pyridyl-Coumarins

For groups investigating pyridyl-coumarins as antibacterial or antifungal agents, this compound offers a stable, characterizable starting point. Published SAR on pyridyl-coumarin series identified the 3-pyridyl substitution as critical for antimicrobial activity, with halogenated derivatives achieving maximum potency [4]. Beginning with the diacetate ensures the 5- and 7-positions remain protected during derivatization of the pyridine ring or coumarin nucleus, enabling systematic exploration of substituent effects without oxidative side reactions.

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